molecular formula C21H22N2O3 B11115872 2-(2,4-dimethoxyphenyl)-N-propylquinoline-4-carboxamide

2-(2,4-dimethoxyphenyl)-N-propylquinoline-4-carboxamide

Cat. No.: B11115872
M. Wt: 350.4 g/mol
InChI Key: QHJMYSGGQGBLEC-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-N-propylquinoline-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a 2,4-dimethoxyphenyl group and a propyl group at the nitrogen atom of the carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)-N-propylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution with 2,4-Dimethoxyphenyl Group: The quinoline derivative is then subjected to a Friedel-Crafts acylation reaction with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboxamide: The resulting product is then reacted with propylamine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-N-propylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-N-propylquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-propylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial RNA polymerase, thereby exerting antimicrobial effects. The pathways involved include the inhibition of nucleic acid synthesis and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dimethoxyphenyl)-N-propylquinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-N-propylquinoline-4-carboxamide

InChI

InChI=1S/C21H22N2O3/c1-4-11-22-21(24)17-13-19(23-18-8-6-5-7-15(17)18)16-10-9-14(25-2)12-20(16)26-3/h5-10,12-13H,4,11H2,1-3H3,(H,22,24)

InChI Key

QHJMYSGGQGBLEC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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